molecular formula C15H24O B1612495 Butylated hydroxytoluene-d21 CAS No. 64502-99-4

Butylated hydroxytoluene-d21

Cat. No.: B1612495
CAS No.: 64502-99-4
M. Wt: 241.48 g/mol
InChI Key: NLZUEZXRPGMBCV-YLENQQAOSA-N
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Description

Butylated hydroxytoluene-d21 is a deuterium-labeled derivative of butylated hydroxytoluene, a lipophilic organic compound. Butylated hydroxytoluene is chemically a derivative of phenol and is widely known for its antioxidant properties. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.

Mechanism of Action

Target of Action

Butylated hydroxytoluene (BHT), including its deuterated form Butylated hydroxytoluene-d21, primarily targets free radicals in the body . It acts as a synthetic analog of vitamin E . Its primary role is to suppress autoxidation, a process whereby unsaturated organic compounds are attacked by atmospheric oxygen .

Mode of Action

BHT, including this compound, behaves as a terminating agent that suppresses autoxidation . It stops this autocatalytic reaction by converting peroxy radicals to hydroperoxides . This action helps to prevent free radical-mediated oxidation in various substances.

Biochemical Pathways

The primary biochemical pathway affected by BHT is the oxidative pathway . By suppressing autoxidation, BHT prevents the formation of free radicals and subsequent oxidative damage. This action can have downstream effects on various biochemical processes, particularly those susceptible to oxidative stress.

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The primary result of BHT’s action is the prevention of oxidative damage . By suppressing autoxidation, BHT helps to maintain the integrity of various substances and prevent damage caused by free radicals. This can have a range of effects at the molecular and cellular levels, depending on the specific context in which BHT is used.

Action Environment

The action of BHT, including this compound, can be influenced by various environmental factors. For example, BHT is widely used in many industrial sectors, including food and food-related products . The specific environment in which BHT is used can influence its action, efficacy, and stability. For instance, the presence of other antioxidants, the temperature, and the specific substance to which BHT is added can all influence its antioxidant activity.

Biochemical Analysis

Biochemical Properties

Butylated hydroxytoluene-d21 plays a significant role in biochemical reactions as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to prevent oxidative damage. The compound inhibits lipid peroxidation by donating hydrogen atoms to free radicals, thereby neutralizing them. This interaction is crucial in maintaining cellular integrity and preventing oxidative stress . This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolic processing .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to inhibit lipid peroxidation in cell membranes, thereby protecting cells from oxidative damage . This compound also influences cell signaling pathways by modulating the activity of protein kinase C and other signaling molecules. Additionally, this compound can affect gene expression by altering the activity of transcription factors involved in oxidative stress responses . These effects contribute to its protective role in cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant properties. The compound acts as a radical scavenger, neutralizing free radicals by donating hydrogen atoms. This process interrupts the chain reaction of lipid peroxidation, thereby protecting cellular components from oxidative damage . This compound also binds to specific enzymes, such as cytochrome P450, which are involved in its metabolic processing . This binding can lead to enzyme inhibition or activation, depending on the context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its antioxidant activity may decrease with prolonged exposure to light and air . Degradation products can form, which may have different biochemical properties. Long-term studies have shown that this compound can have sustained protective effects on cellular function, although its efficacy may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits protective antioxidant effects, reducing oxidative stress and preventing cellular damage . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxic effects at higher concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes hydroxylation and glucuronidation, primarily mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, including hydroxylated and glucuronidated products. These metabolites can have different biological activities and may contribute to the overall effects of this compound on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue. This distribution pattern is crucial for its antioxidant activity, as it enables this compound to effectively neutralize free radicals in these regions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in cell membranes, where it protects against lipid peroxidation . It can also be localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in oxidative stress responses . Post-translational modifications and targeting signals may direct this compound to these specific compartments, enhancing its protective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylated hydroxytoluene-d21 involves the deuteration of butylated hydroxytoluene. This process typically includes the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where butylated hydroxytoluene is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Butylated hydroxytoluene-d21 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: It can be reduced back to its original form from its oxidized state.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds. The specific products depend on the reagents and conditions used.

Scientific Research Applications

Butylated hydroxytoluene-d21 has a wide range of scientific research applications:

    Chemistry: It is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. It helps in studying reaction mechanisms and metabolic pathways.

    Biology: The compound is used in biological studies to trace metabolic processes and understand the role of antioxidants in cellular functions.

    Medicine: this compound is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: It is used in the development of new antioxidants and stabilizers for various industrial applications, including food preservation and polymer stabilization.

Comparison with Similar Compounds

Similar Compounds

    Butylated hydroxyanisole: Another widely used antioxidant with similar properties but different chemical structure.

    Tert-butylhydroquinone: A synthetic antioxidant used in food and industrial applications.

    Propyl gallate: An antioxidant used in food preservation with a different mechanism of action.

Uniqueness

Butylated hydroxytoluene-d21 is unique due to its deuterium labeling, which makes it particularly useful in research applications involving isotopic tracing and NMR spectroscopy. This labeling provides a distinct advantage in studying complex biochemical pathways and reaction mechanisms, making it a valuable tool in scientific research.

Properties

IUPAC Name

1,5-dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZUEZXRPGMBCV-YLENQQAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583750
Record name 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64502-99-4
Record name 4-Methyl-2,6-bis[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl](O-~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64502-99-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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